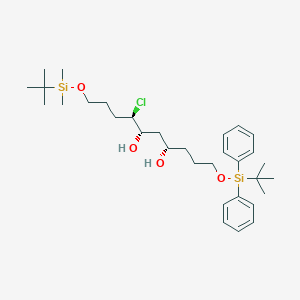
3-Amino-3-(3,4-dimethylphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(3,4-dimethylphenyl)propanenitrile, also known by its chemical formula C₁₁H₁₄N₂, is a compound with the following structure:
Structure: CH₃-C(NH₂)-C(CH₃)₃-C(CH₃)₄-CN
Vorbereitungsmethoden
The synthetic routes for 3-Amino-3-(3,4-dimethylphenyl)propanenitrile involve the reaction of appropriate starting materials. While there are several methods, one common approach is the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base. The reaction proceeds as follows:
3,4-dimethylbenzaldehyde+malononitrile→this compound
Industrial production methods may vary, but this compound can be synthesized on a larger scale using similar principles.
Analyse Chemischer Reaktionen
3-Amino-3-(3,4-dimethylphenyl)propanenitrile can undergo various reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: The cyano group can be substituted with other functional groups.
Common reagents include reducing agents (such as lithium aluminum hydride), oxidizing agents (such as potassium permanganate), and nucleophiles (for substitution reactions).
Major products formed from these reactions include amides, amines, and substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(3,4-dimethylphenyl)propanenitrile finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study biological processes and interactions.
Medicine: Its derivatives may have pharmaceutical potential.
Industry: It can be used in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 3-Amino-3-(3,4-dimethylphenyl)propanenitrile is unique due to its specific substituents, other related compounds include:
- 3-Aminopropanenitrile
- 3-(3,4-dimethylphenyl)propanenitrile
These compounds share structural similarities but differ in substituents or functional groups.
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-amino-3-(3,4-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7,11H,5,13H2,1-2H3 |
InChI-Schlüssel |
LPLBSHMGLPUACA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(CC#N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


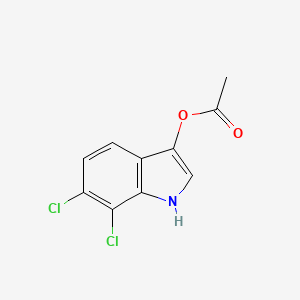
![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
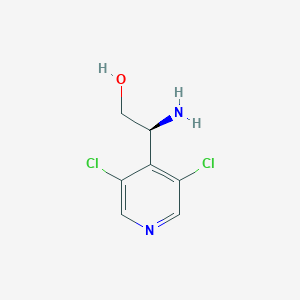
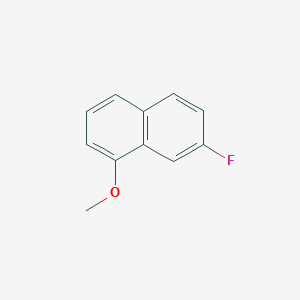

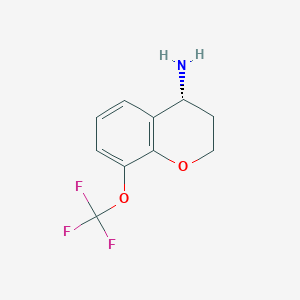

![2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13055843.png)
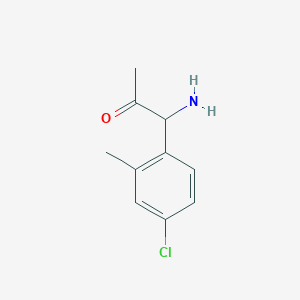

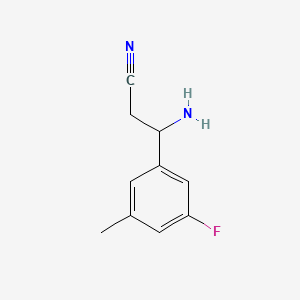
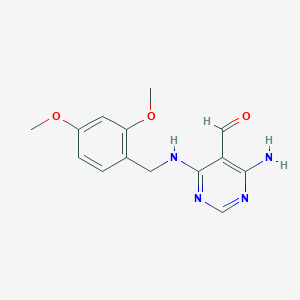
![(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055872.png)
